Product packaging for 5-Cyclobutyl-1,3-oxazole(Cat. No.:CAS No. 2109553-33-3)

5-Cyclobutyl-1,3-oxazole

Cat. No.: B2771491
CAS No.: 2109553-33-3
M. Wt: 123.155
InChI Key: YEDYAHQYSOJSPV-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1,3-oxazole (Molecular Formula: C 7 H 9 NO, Molecular Weight: 123.15 ) is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features a 1,3-oxazole heterocycle, a privileged scaffold known for its significant biological activities and presence in various therapeutic agents . The cyclobutyl substituent at the 5-position contributes to the molecule's three-dimensional structure and can positively influence its metabolic profile and binding affinity to biological targets. 1,3-Oxazole derivatives are extensively investigated for their broad and promising biological properties. They are recognized as key scaffolds in the development of novel anticancer agents, acting through mechanisms such as protein kinase inhibition, tubulin inhibition, and induction of apoptosis . Furthermore, this chemical class demonstrates potent antimicrobial, antiviral, anti-inflammatory, and antidiabetic activities, making this compound a versatile precursor for exploring multiple therapeutic areas . Its structure serves as a critical core for constructing more complex molecules aimed at hitting a variety of disease targets. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a synthetic intermediate to develop novel derivatives for biological screening and structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B2771491 5-Cyclobutyl-1,3-oxazole CAS No. 2109553-33-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclobutyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-6(3-1)7-4-8-5-9-7/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDYAHQYSOJSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Cyclobutyl 1,3 Oxazole and Its Functionalized Derivatives

Classical Approaches for Oxazole (B20620) Ring Formation Applied to 5-Cyclobutyl-1,3-oxazole Synthesis

Classical methods for oxazole synthesis have long been the bedrock of heterocyclic chemistry. Their application to the synthesis of this compound requires the adaptation of these time-honored reactions using appropriate cyclobutyl-containing starting materials.

Robinson-Gabriel Cyclodehydration Analogues for this compound

The Robinson-Gabriel synthesis is a foundational method for oxazole formation, proceeding via the cyclodehydration of a 2-acylamino-ketone. synarchive.comwikipedia.org To generate this compound, the key precursor required is a 2-(acylamino)-1-cyclobutylethanone. The synthesis of this intermediate can be envisioned starting from 1-cyclobutylethanone, which would undergo α-bromination to yield 2-bromo-1-cyclobutylethanone (B141781). Subsequent reaction with an amide, followed by N-acylation, would provide the necessary 2-acylamino-ketone precursor.

The final step is the critical cyclodehydration reaction. This transformation is typically promoted by strong dehydrating agents. wikipedia.org The mechanism involves the protonation of the ketone and amide carbonyl oxygen atoms, followed by an intramolecular nucleophilic attack of the amide oxygen onto the activated ketone, forming a hemiacetal-like intermediate (an oxazoline). Subsequent dehydration and tautomerization yield the aromatic oxazole ring.

Table 1: Proposed Robinson-Gabriel Synthesis of this compound

Step Precursor Reagents & Conditions Intermediate/Product

Van Leusen Oxazole Synthesis and its Adaptations for this compound

The Van Leusen oxazole synthesis is a powerful and versatile method for preparing 5-substituted oxazoles from aldehydes. nih.govwikipedia.orgorganic-chemistry.org This approach is particularly well-suited for the synthesis of this compound, as the required starting material, cyclobutanecarboxaldehyde (B128957), is commercially available.

The reaction proceeds via a [3+2] cycloaddition between the aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate. nih.gov The mechanism begins with the deprotonation of the acidic methylene (B1212753) group of TosMIC. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of cyclobutanecarboxaldehyde. The subsequent intramolecular cyclization, driven by the attack of the alkoxide on the isocyanide carbon, forms a 5-hydroxyoxazoline intermediate. The final step is a base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which drives the aromatization to the final this compound product. nih.govwikipedia.org

Table 2: Van Leusen Synthesis of this compound

Precursor Key Reagent Base/Solvent Product
Cyclobutanecarboxaldehyde Tosylmethyl isocyanide (TosMIC) K₂CO₃ / Methanol This compound

Condensation Reactions Involving Cyclobutyl Precursors for Oxazole Formation

Beyond the named reactions, direct condensation methods offer a straightforward route to the oxazole core. A common strategy involves the reaction of a primary amide with an α-haloketone, often referred to as the Blümlein-Lewy synthesis. To adapt this for this compound, one could react an appropriate amide with 2-halo-1-cyclobutylethanone.

For instance, the condensation of formamide (B127407) with 2-bromo-1-cyclobutylethanone under heating would directly yield this compound. The mechanism involves an initial N-alkylation of the amide by the α-haloketone, followed by an acid-catalyzed cyclization and dehydration, similar in principle to the final stages of the Robinson-Gabriel synthesis. Alternatively, cyclobutanecarboxamide (B75595) can be condensed with an α-haloketone to yield a 2-cyclobutyl-substituted oxazole, demonstrating the versatility of condensation strategies in accessing different isomers.

Modern Catalytic Methods for this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Transition-Metal Catalyzed Cyclization Strategies

Transition metals, particularly gold, palladium, and copper, have emerged as powerful catalysts for the synthesis of oxazoles. researchgate.net These methods often involve the cyclization of suitably functionalized acyclic precursors.

Gold Catalysis: Gold catalysts are exceptionally effective at activating alkynes for nucleophilic attack. A plausible route to a functionalized this compound involves the gold-catalyzed cycloisomerization of an N-propargyl amide, specifically N-propargyl cyclobutanecarboxamide. d-nb.inforhhz.net This reaction typically proceeds via a 5-exo-dig cyclization, where the amide oxygen attacks the gold-activated alkyne, leading to the oxazole ring after subsequent steps. Another powerful gold-catalyzed method is the [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant, which could be adapted to incorporate a cyclobutyl group on the alkyne precursor. organic-chemistry.org

Palladium and Copper Catalysis: Palladium and copper catalysts are widely used in cross-coupling and oxidative cyclization reactions. rsc.orgnih.gov A potential strategy could involve a palladium-catalyzed oxidative cyclization of a preformed enamide derived from a cyclobutyl precursor. rsc.org Copper-catalyzed methods often involve the reaction of amides with α-haloketones or the aerobic oxidative dehydrogenative cyclization of alkenes and azides, which could be adapted for the synthesis of this compound. nih.govjsynthchem.com

Table 3: Overview of Potential Catalytic Routes

Catalyst Type Precursor Example General Method
Gold (Au) N-propargyl cyclobutanecarboxamide 5-exo-dig Cycloisomerization
Palladium (Pd) Cyclobutyl-containing enamide Oxidative C-H/N-H Annulation
Copper (Cu) Cyclobutanecarboxamide + α-haloketone Condensation/Cyclization

Metal-Free Annulation Approaches

In a push towards more sustainable and cost-effective synthesis, metal-free methods have gained significant traction. rsc.org These reactions often rely on the use of reagents like hypervalent iodine or simple halogens to promote oxidative cyclizations.

An iodine-mediated synthesis represents a viable metal-free route. researchgate.net For example, the reaction of a β-keto amide containing a cyclobutyl group with iodine could induce an oxidative cyclization to form the oxazole ring. Another approach is the domino oxidative cyclization of readily available starting materials, such as a cyclobutyl-substituted methyl ketone and an amine, using an iodine/t-BuOOH system. organic-chemistry.org These methods avoid the cost and potential toxicity associated with transition metal catalysts, making them attractive for various applications.

Regioselective Synthesis of this compound Isomers

The regioselective synthesis of this compound, as opposed to its other possible isomers (e.g., 2-cyclobutyl- or 4-cyclobutyl-1,3-oxazole), is dictated by the choice of starting materials and the reaction mechanism.

The Van Leusen oxazole synthesis provides a direct and regioselective route to 5-substituted oxazoles. nih.govmdpi.comwikipedia.orgorganic-chemistry.org This reaction involves the base-mediated condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govwikipedia.org To synthesize this compound via this method, the key starting material is cyclobutanecarboxaldehyde. The reaction proceeds through the deprotonation of TosMIC, followed by nucleophilic attack on the carbonyl carbon of cyclobutanecarboxaldehyde. The resulting intermediate then undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to yield the desired this compound. The regioselectivity is inherent to the mechanism, as the aldehyde carbon becomes C5 and the isocyanide carbon becomes C4 of the oxazole ring.

The Robinson-Gabriel synthesis offers another pathway to substituted oxazoles through the cyclodehydration of α-acylamino ketones. wikipedia.org For the specific synthesis of this compound, the required precursor would be N-(formyl)-2-amino-1-cyclobutylethanone. In this case, the cyclobutyl group is attached to the keto-carbon, which ultimately becomes the C5 position of the oxazole ring. The cyclization is typically promoted by dehydrating agents such as sulfuric acid or phosphorus oxychloride. While this method is robust, the synthesis of the requisite α-acylamino ketone precursor can be a multi-step process.

Cross-coupling reactions represent a powerful strategy for the regioselective synthesis of this compound, particularly when a suitable 5-halo-1,3-oxazole is available. The Suzuki-Miyaura coupling, for instance, would involve the palladium-catalyzed reaction of a 5-halooxazole (e.g., 5-bromo-1,3-oxazole) with cyclobutylboronic acid. rsc.orgnih.govresearchgate.netmdpi.comelsevierpure.com Similarly, the Negishi coupling could be employed, using a cyclobutylzinc reagent (e.g., cyclobutylzinc chloride) in the presence of a palladium or nickel catalyst. nih.govsemanticscholar.orgdntb.gov.uanih.gov These methods offer high regioselectivity as the coupling occurs specifically at the carbon-halogen bond.

Synthesis of Key Precursors to this compound

The successful synthesis of this compound is critically dependent on the availability and efficient preparation of key precursors.

Preparation of Cyclobutyl-Containing Synthons

Cyclobutanecarboxaldehyde: This aldehyde is a crucial precursor for the Van Leusen synthesis. It can be prepared through the oxidation of cyclobutane (B1203170) methanol. Various oxidizing agents can be employed for this transformation, including pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

2-Amino-1-cyclobutylethanone: This α-amino ketone is the cornerstone for the Robinson-Gabriel synthesis of the target molecule. Its synthesis can be approached through several routes. One common method is the Delépine reaction, where 2-bromo-1-cyclobutylethanone is treated with hexamethylenetetramine, followed by acidic hydrolysis to yield the primary amine hydrochloride salt. Another approach involves the Gabriel synthesis, where potassium phthalimide (B116566) is reacted with 2-bromo-1-cyclobutylethanone, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. libretexts.orgwikipedia.orgperlego.com Commercially, 2-amino-1-cyclobutylethanone hydrochloride is also available from various chemical suppliers.

Cyclobutylboronic acid: This organoboron reagent is essential for the Suzuki-Miyaura coupling. It can be synthesized from a Grignard reagent, such as cyclobutylmagnesium bromide, by reaction with a trialkyl borate (B1201080) (e.g., trimethyl borate) followed by acidic workup. researchgate.netnih.govorganic-chemistry.orgsigmaaldrich.comsigmaaldrich.com

Cyclobutylzinc Halides: For the Negishi coupling, an organozinc reagent is required. Cyclobutylzinc chloride or bromide can be prepared by the direct insertion of zinc metal into the corresponding cyclobutyl halide (bromide or iodide) or by transmetalation from a Grignard or organolithium reagent. google.comsemanticscholar.org

Functionalization of Oxazole-Based Intermediates

In the context of cross-coupling strategies, the synthesis of a functionalized oxazole that can be subsequently coupled with a cyclobutyl group is necessary.

5-Halo-1,3-oxazoles: 5-Bromo- or 5-iodo-1,3-oxazole are key intermediates for Suzuki-Miyaura and Negishi couplings. The synthesis of these compounds can be achieved through various methods. For instance, the direct halogenation of 1,3-oxazole can be challenging due to the ring's sensitivity to strong electrophiles. A more controlled approach involves the lithiation of the oxazole ring at the 5-position, followed by quenching with a halogen source like bromine or iodine. This lithiation is often directed by a substituent at the 2-position.

The following table summarizes the key precursors and the synthetic methodologies for which they are employed:

PrecursorSynthetic Methodology
CyclobutanecarboxaldehydeVan Leusen Oxazole Synthesis
2-Amino-1-cyclobutylethanoneRobinson-Gabriel Synthesis
Cyclobutylboronic acidSuzuki-Miyaura Coupling
Cyclobutylzinc HalideNegishi Coupling
5-Halo-1,3-oxazoleSuzuki-Miyaura and Negishi Coupling

Chemical Reactivity and Transformations of 5 Cyclobutyl 1,3 Oxazole

Electrophilic Aromatic Substitution on the 5-Cyclobutyl-1,3-oxazole Ring

The oxazole (B20620) ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient character. pharmaguideline.com Such reactions typically require the presence of activating, electron-donating groups on the ring. wikipedia.orgtandfonline.com The cyclobutyl substituent at the C5 position is an electron-releasing alkyl group, which activates the oxazole ring towards electrophilic attack. pharmaguideline.com

The general order of reactivity for electrophilic substitution on the oxazole ring is C4 > C5 > C2. pharmaguideline.com Other sources suggest the preferred position for attack is C5. wikipedia.orgtandfonline.comkomorowski.edu.plthepharmajournal.com For this compound, the C5 position is already substituted, so electrophilic attack would be directed to the next most reactive, un-substituted position, which is C4. Reactions like the Vilsmeier-Haack formylation, which are known to occur on activated oxazole rings, would be expected to yield the 4-formyl derivative. pharmaguideline.comwikipedia.org Standard nitrating or sulfonating conditions are generally ineffective on unsaturated oxazole rings because the highly electron-deficient oxazolium cations formed under acidic conditions are deactivated. pharmaguideline.com

Nucleophilic Substitution Reactions and Ring Cleavage Pathways of this compound

Direct nucleophilic substitution on the oxazole ring is uncommon and generally requires the presence of a good leaving group. tandfonline.comthepharmajournal.comsemanticscholar.org The most favorable position for such a substitution is the electron-deficient C2 position. pharmaguideline.comwikipedia.org In the absence of a leaving group, as in this compound, nucleophilic attack is more likely to result in ring cleavage rather than substitution. pharmaguideline.com

The C2 position is the primary site for nucleophilic attack due to it being the most electron-deficient carbon. pharmaguideline.comkomorowski.edu.pl This can lead to a variety of products depending on the nucleophile and reaction conditions. For instance, treatment of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to ring-opening and subsequent re-cyclization to form imidazoles. pharmaguideline.com Similarly, the instability of the oxazole ring is highlighted by the facile hydrolytic ring-opening of 5-hydroxyoxazole derivatives. nih.gov While the 5-cyclobutyl group is not a hydroxyl, this underscores the general susceptibility of the ring to cleavage pathways under certain conditions.

Cycloaddition Reactions Involving the this compound System

The oxazole ring can participate in various cycloaddition reactions, acting as a 4π-electron component (diene). The furan-type oxygen atom at position 1 imparts a diene-like character to the molecule. pharmaguideline.com

Oxazoles can function as dienes in [4+2] Diels-Alder cycloadditions, providing a valuable route to pyridine (B92270) derivatives. wikipedia.orgsemanticscholar.org These reactions are facilitated by electron-donating substituents on the oxazole ring, which enhance its reactivity towards dienophiles. pharmaguideline.com Therefore, the electron-releasing 5-cyclobutyl group is expected to promote the participation of this compound in Diels-Alder reactions.

The typical reaction involves an electron-rich oxazole (the diene) reacting with an electron-poor alkene or alkyne (the dienophile). The initial bicyclic cycloadduct formed is often unstable and undergoes a retro-Diels-Alder reaction or elimination of a small molecule (like water from the oxygen bridge) to aromatize, yielding a substituted pyridine or furan. pharmaguideline.comwikipedia.org While less common, activation of the oxazole nitrogen with a Lewis acid can facilitate reactions with more electron-rich dienophiles. acs.orgnih.gov The development of intramolecular Diels-Alder reactions of oxazoles (IMDAO) has also become a key strategy in the synthesis of complex natural products. thieme-connect.com

Table 1: Examples of Diels-Alder Reactions with Substituted Oxazoles
Oxazole ReactantDienophileConditionsProduct TypeReference
5-AlkoxyoxazoleAlkene/AlkyneThermalPyridine/Furan derivative pharmaguideline.comwikipedia.org
General OxazoleEthylene (B1197577)Lewis Acid (e.g., BF₃·Et₂O)Pyridine precursor acs.orgnih.gov
4-Methyl-5-alkoxy oxazoleMaleic anhydride, Diethyl maleateThermalPyridoxine precursor researchgate.net
Oxazole-olefin (tethered)- (Intramolecular)Thermal or Lewis AcidFused Pyridine Systems thieme-connect.comresearchgate.net

While [3+2] cycloadditions are a common method for synthesizing the oxazole ring itself, acs.orgnih.gov the participation of a pre-formed oxazole ring in such reactions is less frequent than in Diels-Alder reactions. However, there are instances where oxazoles undergo formal [3+2] cycloadditions. For example, substituted oxazoles can react with nitrosobenzene (B162901) in a process that involves an initial attack by the nitroso compound, leading to ring-opening, followed by cyclization to yield 2,5-dihydro-1,2,4-oxadiazoles. researchgate.net This type of reactivity showcases an alternative cycloaddition pathway available to the oxazole system, distinct from its more common role as a diene.

Metallation Studies of this compound

Metallation, typically through deprotonation with a strong base, is a key method for functionalizing the oxazole ring. The acidity of the ring protons follows the order C2 > C5 > C4, with the C2 proton having a pKa of approximately 20. tandfonline.comthepharmajournal.comsemanticscholar.org Consequently, treatment of this compound with a strong organolithium base, such as n-butyllithium, would result in selective deprotonation at the C2 position.

The resulting 2-lithio-oxazoles are valuable synthetic intermediates, but they can be unstable. pharmaguideline.com They are known to exist in equilibrium with their ring-opened valence tautomers, which are enolate-isonitrile species. pharmaguideline.comwikipedia.org This equilibrium can sometimes lead to side reactions, but the lithiated intermediate can often be trapped with various electrophiles to introduce substituents at the C2 position. For certain substituted oxazoles, the regioselectivity of lithiation can be influenced by the choice of base, as demonstrated in studies with 2-methyloxazoles where competitive lithiation occurs at the C5 position and the methyl group. acs.orgscilit.com In the case of this compound, the C5 position is blocked, reinforcing the selectivity for metallation at the C2 position.

Table 2: Regioselectivity in the Lithiation of 2-Methyloxazole (Illustrative Example)
BaseMajor Product after Quench with MeOTfSelectivity RationaleReference
n-Butyllithium (n-BuLi)2,5-Dimethyloxazole (C5 lithiation)Kinetic control acs.org
Lithium Diisopropylamide (LDA)2,5-Dimethyloxazole (C5 lithiation)Kinetic control acs.org
Lithium Diethylamide (LDEA)2-Ethyloxazole (Side-chain lithiation)Thermodynamic control (equilibration) acs.org

Oxidation and Reduction Pathways of this compound

The oxazole ring is susceptible to both oxidative and reductive conditions, which can lead to ring-retained products or, more commonly, ring-cleaved products.

Oxidation: The oxidation of oxazoles often results in the cleavage of the heterocyclic ring. pharmaguideline.com Strong oxidizing agents like cold potassium permanganate (B83412) or ozone can cause ring opening. pharmaguideline.comcdu.edu.au Photo-oxidation with singlet oxygen is another characteristic reaction, proceeding through a [4+2] cycloaddition to form an unstable endoperoxide which rearranges to products like triamides. cdu.edu.au For C2-unsubstituted oxazoles, such as this compound, a notable biochemical transformation is the ring oxidation to the corresponding 2-oxazolone, a reaction that can be catalyzed by the enzyme aldehyde oxidase. nih.govresearchgate.net

Reduction: Reduction of the oxazole ring can afford either oxazolines (by reduction of one double bond) or oxazolidines (by reduction of both). However, more vigorous reduction conditions often lead to ring-opening products. pharmaguideline.comsemanticscholar.org For example, reduction using a nickel-aluminum alloy in aqueous potassium hydroxide (B78521) can cause cleavage of the ring. semanticscholar.org Electrochemical reduction of the oxazole ring has also been reported to occur, typically initiating at the C2 position. tandfonline.comsemanticscholar.org

Derivatization and Functionalization Strategies for this compound

The derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activities. Functionalization strategies primarily target the C2 and C4 positions of the oxazole ring, as the C5 position is already substituted. Key strategies include metallation followed by electrophilic quench, cross-coupling reactions, and formylation.

Metallation and Electrophilic Quench:

One of the most effective methods for introducing a wide range of functional groups onto the oxazole ring is through metallation, typically using strong bases like organolithium reagents, followed by quenching with an electrophile. pharmaguideline.com For this compound, deprotonation is expected to occur preferentially at the C2 position due to its higher acidity. pharmaguideline.com This generates a 2-lithiooxazole intermediate which, despite its potential instability and tendency to undergo ring-opening to an isocyanide, can be trapped with various electrophiles at low temperatures. pharmaguideline.comnih.gov

Table 1: Potential C2-Functionalization of this compound via Lithiation

Electrophile Reagent Example Resulting Functional Group
Alkyl Halide Iodomethane (CH₃I) Methyl
Carbonyl Compound Acetone ((CH₃)₂CO) Hydroxypropyl
Carbon Dioxide CO₂ Carboxylic Acid

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these methods, this compound must first be halogenated. Bromination of the oxazole ring can provide the necessary handle for subsequent reactions. This can be followed by well-established cross-coupling protocols such as Suzuki, Stille, or Sonogashira reactions to introduce aryl, vinyl, or alkynyl groups, respectively. organic-chemistry.orgijpsonline.com The regioselectivity of halogenation would be a critical step in determining the final product.

Table 2: Potential Cross-Coupling Reactions for Halogenated this compound

Reaction Name Reactants Catalyst/Conditions Introduced Group
Suzuki Coupling Arylboronic acid Pd(PPh₃)₄, base Aryl
Stille Coupling Organostannane Pd(PPh₃)₄ Aryl, Vinyl, Alkyl
Sonogashira Coupling Terminal alkyne Pd catalyst, Cu(I) cocatalyst Alkynyl

Vilsmeier-Haack Formylation:

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. pharmaguideline.com For the 1,3-oxazole system, this electrophilic substitution reaction typically occurs at the C4 position when the C5 position is substituted. pharmaguideline.com Applying this to this compound would likely yield this compound-4-carbaldehyde. This aldehyde can then serve as a versatile intermediate for a variety of further transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into an imine.

Table 3: Derivatization of this compound-4-carbaldehyde

Reaction Type Reagents Product Functional Group
Oxidation KMnO₄ or Ag₂O Carboxylic Acid
Reduction NaBH₄ Hydroxymethyl
Wittig Reaction Phosphonium ylide Alkene

These strategies, grounded in the established reactivity of the 1,3-oxazole core, provide a roadmap for the synthesis of a diverse library of this compound derivatives for further investigation. thepharmajournal.comchemmethod.comorganic-chemistry.org

Advanced Spectroscopic and Analytical Methodologies for 5 Cyclobutyl 1,3 Oxazole Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 5-Cyclobutyl-1,3-oxazole. semanticscholar.orgresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers the initial and most fundamental data for structural assignment.

¹H NMR: In the proton spectrum of this compound, distinct signals are expected for the protons on the oxazole (B20620) ring and the cyclobutyl substituent. The protons at the C2 and C4 positions of the oxazole ring would appear as singlets in the aromatic region. The cyclobutyl protons would exhibit complex multiplets in the aliphatic region due to spin-spin coupling between adjacent non-equivalent protons.

¹³C NMR: The carbon-13 spectrum provides information on all unique carbon environments. Signals corresponding to the C2, C4, and C5 carbons of the oxazole ring would be observed, alongside the characteristic signals for the methine and methylene (B1212753) carbons of the cyclobutyl group.

Two-dimensional (2D) NMR techniques are indispensable for confirming the precise connectivity of atoms, which is crucial when 1D spectra are complex or ambiguous. semanticscholar.orgipb.pt

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, which would be instrumental in tracing the connectivity of the protons within the cyclobutyl ring system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would definitively confirm the attachment of the cyclobutyl ring to the C5 position of the oxazole ring by showing a correlation between the cyclobutyl methine proton and the C4 and C5 carbons of the oxazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
Atom PositionTechniquePredicted Chemical Shift (ppm)Expected Multiplicity
Oxazole H2¹H NMR~7.9-8.1Singlet (s)
Oxazole H4¹H NMR~7.0-7.2Singlet (s)
Cyclobutyl CH (α to ring)¹H NMR~3.3-3.6Multiplet (m)
Cyclobutyl CH₂¹H NMR~1.8-2.5Multiplet (m)
Oxazole C2¹³C NMR~150-152-
Oxazole C4¹³C NMR~125-127-
Oxazole C5¹³C NMR~160-163-
Cyclobutyl CH (α to ring)¹³C NMR~32-35-
Cyclobutyl CH₂ (β to ring)¹³C NMR~28-30-
Cyclobutyl CH₂ (γ to ring)¹³C NMR~18-20-

Solid-State NMR (SSNMR) spectroscopy is a powerful technique for studying molecules in their solid, crystalline, or amorphous forms. It is particularly useful for differentiating between isomers and confirming atomic connectivity in the solid phase. iastate.eduacs.orgnih.gov For nitrogen-containing heterocycles like this compound, ¹³C{¹⁴N} solid-state NMR experiments can function as an "attached nitrogen test". iastate.eduacs.org Techniques such as RESPDOR (Resonance Echo Saturation Pulse Double Resonance) can be used to acquire a ¹⁴N-filtered ¹³C spectrum. iastate.eduacs.orgnih.gov In this spectrum, only carbon atoms directly bonded to a nitrogen atom will show a signal. For this compound, this would confirm the signals for C2 and C4, helping to distinguish it from a potential isoxazole isomer where only one carbon is directly bonded to the nitrogen atom. iastate.edu

Mass Spectrometry (MS) Methodologies for Molecular Characterization

Mass spectrometry (MS) is a critical analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. measurlabs.comresearchgate.net This precision allows for the determination of the exact elemental formula of a molecule. nih.gov For this compound (C₇H₉NO), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺) with the theoretically calculated mass. This technique is fundamental in confirming the identity of a newly synthesized compound and differentiating it from other molecules with the same nominal mass. acs.org

Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic fragmentation pattern. nih.govacs.org This pattern serves as a molecular fingerprint that provides valuable structural information. The fragmentation of the this compound molecular ion would be expected to follow pathways characteristic of substituted oxazoles and alkyl-substituted rings. clockss.org

Key fragmentation pathways for the oxazole ring often include the loss of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN). clockss.org Additionally, fragmentation of the cyclobutyl substituent is expected, which can occur through two primary mechanisms:

Cleavage of the C-C bond between the cyclobutyl ring and the oxazole ring.

Ring-opening or fragmentation of the cyclobutyl ring itself, for instance, through the loss of ethylene (B1197577) (C₂H₄).

Analysis of these fragmentation pathways helps to piece together the molecular structure and confirm the nature and position of the substituent. acs.org

Table 2: Predicted HRMS Data and Key MS/MS Fragments for this compound (C₇H₉NO).
IonCalculated Exact Mass (m/z)Description
[M]⁺123.0684Molecular Ion
[M+H]⁺124.0757Protonated Molecular Ion
[M-C₂H₄]⁺95.0498Loss of ethylene from cyclobutyl ring
[M-CO]⁺95.0835Loss of carbon monoxide from oxazole ring
[M-C₄H₇]⁺68.0342Loss of cyclobutyl radical

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the oxazole ring and the cyclobutyl group. Key absorptions for the oxazole ring include C=N and C=C stretching vibrations, as well as ring stretching and C-H in-plane deformation modes. The cyclobutyl group would be identified by its characteristic aliphatic C-H stretching and bending (scissoring, wagging) vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic-like oxazole ring is expected to produce strong Raman scattering signals for its ring stretching modes.

Together, the IR and Raman spectra provide a detailed vibrational fingerprint of this compound, confirming the presence of both the heterocyclic aromatic system and the saturated aliphatic ring. researchgate.net

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) Techniques

Electronic absorption and fluorescence spectroscopy are powerful non-destructive techniques used to investigate the electronic transitions and photophysical properties of molecules. For this compound, these methods provide insights into its electronic structure and potential as a fluorophore.

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light. Many oxazole derivatives are known to be fluorescent, with applications as optical brighteners and in photosensitization. researchgate.net The fluorescence emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift). For oxazole derivative dyes, fluorescence is often observed in the visible region, with emission maxima that can be influenced by solvent polarity. researchgate.netglobalresearchonline.net It is anticipated that this compound would exhibit fluorescence, likely with moderate to strong intensity, a characteristic that is common for many oxazole-containing compounds. researchgate.netglobalresearchonline.net

Table 1: Representative UV-Vis Absorption and Fluorescence Data for Oxazole Derivatives

Compound ClassSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
Oxazole Derivative DyesChloroform355 - 495Not ReportedNot Reported
Oxazole Derivative DyesAcetonitrile350 - 470Not ReportedNot Reported
Fluorescent IsoxazolesVarious~384Not ReportedGood

X-ray Crystallography Methodologies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.govmdpi.com This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and conformational details. To perform X-ray crystallography, a single crystal of high quality is required. nih.gov

While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, analysis of structurally related compounds containing a cyclobutyl moiety or a five-membered heterocycle can provide valuable predictive insights into its likely solid-state conformation. For instance, the crystal structure of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, which contains a cyclobutyl group attached to a five-membered heterocycle, reveals a puckered conformation for the cyclobutane (B1203170) ring. nih.gov Similarly, studies on other cyclobutyl-containing compounds show that the four-membered ring is typically non-planar. nih.govcdnsciencepub.com

The oxazole ring itself is planar. Therefore, in the solid state, this compound would be expected to crystallize with a planar oxazole ring and a non-planar, puckered cyclobutyl group. The crystal packing would be influenced by intermolecular forces such as van der Waals interactions.

Table 2: Representative Crystallographic Data for Compounds Containing a Cyclobutyl Group or a Five-Membered Heterocycle

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
α-cyclobutyl tricyclic enone derivativeMonoclinicP21/c15.7227.46317.21390104.6790
(Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acidOrthorhombicP212121Not ReportedNot ReportedNot Reported909090
1,4-Thiazine S,S-dioxideMonoclinicP21/n6.03510.4568.2939098.4890

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic molecules. For the separation of oxazole derivatives, reverse-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid modifier like formic acid or trifluoroacetic acid to improve peak shape, would be appropriate. Detection is typically achieved using a UV detector set at a wavelength corresponding to an absorption maximum of the oxazole ring.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Given that many simple oxazole derivatives are volatile, GC is an excellent method for the purity assessment of this compound. The compound would be injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through a capillary column coated with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A nonpolar or moderately polar column, such as one with a polydimethylsiloxane or polyethylene glycol stationary phase, would likely provide good separation. Mass spectrometry (MS) is a common detector for GC, providing both quantitative data and structural information based on the fragmentation pattern of the molecule.

Table 3: Representative Chromatographic Conditions for the Analysis of Oxazole Derivatives

TechniqueColumnMobile Phase / Carrier GasDetectionApplication
HPLCC18 Reverse-PhaseAcetonitrile/Water with 0.1% Formic AcidUV-Vis (e.g., at 254 nm)Purity assessment, reaction monitoring
GCCapillary column (e.g., HP-5MS)HeliumMass Spectrometry (MS)Purity assessment, identification of volatile impurities

Computational and Theoretical Studies of 5 Cyclobutyl 1,3 Oxazole

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. irjweb.com For oxazole (B20620) derivatives, DFT methods, such as B3LYP with a 6-311G++(d,p) basis set, are employed to optimize the molecular geometry and predict various electronic properties. irjweb.com

Studies on similar oxazole-containing molecules have shown that DFT calculations can accurately predict parameters like bond lengths and angles. irjweb.com For 5-Cyclobutyl-1,3-oxazole, these calculations would reveal the planarity of the oxazole ring and the geometry of the cyclobutyl substituent. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined, which are crucial for understanding the molecule's reactivity. irjweb.com A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. irjweb.com

Illustrative data from DFT calculations on a representative oxazole derivative is presented in the table below.

ParameterRepresentative Value
HOMO Energy (eV)-6.5
LUMO Energy (eV)-1.2
HOMO-LUMO Gap (eV)5.3
Dipole Moment (Debye)2.1

This is an interactive data table. You can sort and filter the data.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can provide highly accurate results for molecular properties. These methods are particularly useful for benchmarking results obtained from DFT and for studying systems where electron correlation effects are significant. For this compound, ab initio calculations would offer a detailed description of its electronic ground state and excited states.

Conformational Analysis of the Cyclobutyl Substituent and Oxazole Ring

Computational methods can map the potential energy surface of this compound by systematically rotating the bond connecting the cyclobutyl ring to the oxazole ring. This analysis would likely reveal a preferred puckering of the cyclobutyl ring and a specific dihedral angle with respect to the oxazole ring that minimizes steric hindrance and maximizes electronic stability. For instance, studies on similar substituted heterocyclic systems have identified low-energy conformations that are crucial for their interaction with biological targets. beilstein-journals.org

Prediction of Spectroscopic Parameters (Computational NMR, IR)

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

Computational NMR: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can provide accurate predictions of 1H and 13C NMR chemical shifts for this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Computational IR: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. By calculating the vibrational frequencies, computational methods can generate a theoretical IR spectrum. This spectrum shows characteristic peaks corresponding to the stretching and bending of different bonds within this compound, such as the C-O, C-N, and C-H bonds of the oxazole and cyclobutyl moieties.

An illustrative table of predicted vibrational frequencies for key functional groups in an oxazole derivative is provided below.

Vibrational ModePredicted Frequency (cm-1)
C=N stretch (oxazole)1650
C-O-C stretch (oxazole)1100
C-H stretch (cyclobutyl)2950
C-C stretch (cyclobutyl)900

This is an interactive data table. You can sort and filter the data.

Reaction Mechanism Elucidation through Computational Modeling

Understanding how a molecule is formed is a central theme in chemistry. Computational modeling can provide detailed insights into the reaction mechanisms of the synthesis of this compound.

A common method for synthesizing 5-substituted oxazoles is the Van Leusen oxazole synthesis. semanticscholar.orgnih.gov This reaction involves the cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). semanticscholar.org Computational modeling can be used to study the energy profile of this reaction for the synthesis of this compound.

By identifying the structures and energies of the reactants, intermediates, transition states, and products, a detailed reaction coordinate diagram can be constructed. Transition state analysis helps in understanding the energy barriers of the reaction and the factors that influence the reaction rate and selectivity. For example, DFT calculations can be employed to locate the transition state for the key cyclization step and to determine its activation energy. mdpi.com This information is invaluable for optimizing reaction conditions to improve the yield and purity of this compound.

Energetic Profiles of Transformation Reactions

The transformation of oxazole derivatives, particularly through photochemical pathways, is a subject of significant computational interest. Theoretical studies, predominantly employing Density Functional Theory (DFT), have elucidated the mechanisms and energetic landscapes of these reactions. irjweb.comirjweb.com A common transformation for the oxazole ring is a photo-induced ring-opening reaction. acs.orgresearchgate.net

This process is often initiated by excitation to a higher electronic state (e.g., the S2 state), followed by non-adiabatic transitions that lead to the cleavage of the C-O bond. researchgate.net This cleavage results in the formation of highly reactive intermediates, such as nitrile ylides, which can then undergo further rearrangements or reactions. researchgate.net The energetic profile of such a transformation for this compound can be calculated to identify transition states (TS) and reaction intermediates (INT), providing critical data on the reaction's feasibility and kinetics.

Table 1: Illustrative Energetic Profile for a Hypothetical Photo-induced Ring-Opening of this compound This table presents hypothetical data based on known computational studies of oxazole transformations.

SpeciesDescriptionRelative Free Energy (ΔG) (kcal/mol)
GS This compound (Ground State)0.0
TS1 Transition State to Intermediate 1+35.2
INT1 Nitrile Ylide Intermediate+15.8
TS2 Transition State to Product+25.4
P Ring-Opened Product-5.7

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules and their interactions with their environment, such as a solvent or a biological receptor. nih.govajchem-a.com For this compound, MD simulations can provide detailed insights into its solvation dynamics, particularly in aqueous environments, and how the cyclobutyl substituent influences these interactions.

In an MD simulation, the trajectory of each atom is calculated over time based on a force field that describes the intra- and intermolecular forces. ajchem-a.com When simulating this compound in water, key interactions would include hydrogen bonding between the oxazole nitrogen atom and water molecules, as well as hydrophobic interactions involving the cyclobutyl group. Analysis of the simulation trajectory can yield valuable data, such as radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. nih.govnih.gov

The analysis would likely reveal a well-defined solvation shell around the polar oxazole ring, with strong hydrogen bonding at the nitrogen atom. The non-polar cyclobutyl group would influence the local water structure, potentially inducing a "hydrophobic cage" effect. The flexibility and conformational preferences of the cyclobutyl ring could also be assessed, providing a dynamic picture of the molecule's behavior in solution. nih.gov

Table 2: Representative Data Derived from a Hypothetical Molecular Dynamics Simulation of this compound in Water This table is illustrative and contains the types of parameters typically analyzed in MD simulations.

ParameterDescriptionExpected Finding
g(r) of N...H-O Radial Distribution Function between Oxazole N and Water HSharp peak at ~1.8-2.0 Å, indicating strong hydrogen bonding.
g(r) of Cyclobutyl C...O-H₂ RDF between Cyclobutyl C atoms and Water OBroader, less defined peaks compared to the nitrogen, indicating weaker, non-specific interactions.
H-Bond Count Average number of hydrogen bonds to the oxazole N1-2, depending on conditions.
SASA Solvent Accessible Surface Area of Cyclobutyl GroupA significant non-polar surface area that influences local water ordering.

Quantitative Structure-Property Relationship (QSPR) Studies on this compound and Analogues

Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to build mathematical models that correlate the structural features of molecules with their physicochemical properties. researchgate.net These models are valuable for predicting the properties of new or untested compounds, saving time and resources. isca.me For a series of oxazole analogues including this compound, a QSPR study could be developed to predict properties like lipophilicity (LogP), solubility, or boiling point. jcchems.com

The process involves calculating a set of molecular descriptors for each analogue in the series. These descriptors quantify various aspects of the molecular structure, such as size (e.g., molecular weight), shape (e.g., surface area), and electronic properties (e.g., dipole moment). researchgate.net Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is derived that links these descriptors to the experimental property of interest.

For instance, a QSPR model for lipophilicity (LogP) would likely show that descriptors related to molecular size and polarity are significant. The cyclobutyl group in this compound would contribute to a higher LogP compared to a smaller substituent like a methyl group, due to its larger non-polar surface area. Such a model would be useful in designing other oxazole derivatives with tailored lipophilicity for specific applications.

Table 3: Illustrative Data for a QSPR Study on 5-Substituted-1,3-oxazole Analogues for Predicting Lipophilicity (LogP) This table presents hypothetical data to demonstrate the principles of a QSPR analysis.

CompoundR-GroupMolecular Weight ( g/mol )Polar Surface Area (Ų)Predicted LogP
1 -H69.0621.60.55
2 -Methyl83.0921.60.98
3 -Cyclobutyl 123.16 21.6 2.15
4 -Phenyl145.1621.62.40

5 Cyclobutyl 1,3 Oxazole As a Synthetic Building Block in Complex Molecule Synthesis

Role in the Construction of Natural Product Analogues

The synthesis of analogues of natural products is a crucial strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The oxazole (B20620) ring is a common feature in a variety of natural products with diverse biological activities. While the direct incorporation of a 5-cyclobutyl-1,3-oxazole unit into a known natural product analogue is not extensively documented in publicly available research, the synthesis of oxazole-containing natural product analogues with other bulky substituents, such as t-butyl and cyclopropane (B1198618) groups, has been reported. pitt.edupitt.edu This suggests the feasibility and potential interest in exploring the cyclobutyl moiety as a means to modulate the biological activity of natural product scaffolds.

Application in the Synthesis of Pharmacologically Relevant Scaffolds

The this compound scaffold has been successfully employed in the development of potent ferroptosis inhibitors, which are promising therapeutic agents for central nervous system diseases. acs.org Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.

In a notable study, a series of oxazole-based compounds were synthesized to explore their efficacy as ferroptosis inhibitors. To modulate the lipophilicity of the compounds, the cyclohexyl group of a benchmark inhibitor was replaced with smaller rings, including a cyclobutyl group, leading to the synthesis of compounds containing the this compound moiety. acs.org

One such derivative, compound 94 , which features a this compound core, demonstrated notable activity as a ferroptosis inhibitor. acs.org The synthesis of this class of compounds was achieved through the Van Leusen oxazole formation, a well-established method for constructing the oxazole ring. acs.orgnih.gov

The biological evaluation of these compounds revealed important structure-activity relationships. For instance, compound 94 exhibited medium clearance in mouse microsome stability assays, indicating moderate metabolic stability. acs.org The following table summarizes key data for compound 94 and a related analog.

Compound IDScaffoldLipophilic AnchorFerroptosis Inhibition (IC50)Mouse Microsome Clearance (Clint)
94 5-(4-amino-3-nitrophenyl)-1,3-oxazoleCyclobutyl15 nMMedium
96 5-(4-amino-3-nitrophenyl)-1,3-oxazoleCyclohexylNot specifiedMedium

Data sourced from a study on oxazole-based ferroptosis inhibitors. acs.org

These findings underscore the utility of the this compound unit as a viable scaffold in the design of pharmacologically active molecules, offering a means to fine-tune properties such as metabolic stability.

Development of Ligands for Catalysis Incorporating the this compound Motif

Oxazole-containing ligands have found broad applications in asymmetric catalysis due to their ability to form stable complexes with various transition metals. While specific examples of ligands incorporating the this compound motif are not prominently featured in the current literature, the principles of ligand design suggest its potential utility. The steric and electronic properties of the cyclobutyl group could influence the catalytic activity and selectivity of a metal complex. Research on vanadium catalysts with 5-methyl-1,3-oxazole ligands for ethylene (B1197577) polymerization has shown that substitution at the 5-position of the oxazole ring can impact catalyst activity. mdpi.com This indicates that a 5-cyclobutyl substituent could similarly modulate the performance of a catalyst.

Utilization in Materials Science Applications (e.g., Polymer Chemistry Precursors)

The incorporation of heterocyclic compounds into polymers can impart unique properties to the resulting materials. Oxazole derivatives, in principle, can be functionalized to act as monomers or precursors in polymer synthesis. While there is no specific research detailing the use of this compound in materials science, the broader field of oxazole-containing polymers suggests potential applications. For instance, the development of novel 1,3-oxazole sulfonamides as tubulin polymerization inhibitors highlights the interaction of oxazole-containing molecules with biological polymers. nih.gov This interaction could inspire the design of synthetic polymers with specific functionalities derived from the this compound unit.

Tandem Reactions and Cascade Sequences Involving this compound

Tandem and cascade reactions are efficient synthetic strategies that allow for the construction of complex molecules in a single operation. The synthesis of substituted oxazoles can be achieved through various tandem processes, such as the van Leusen reaction, which involves a cycloaddition-elimination sequence. nih.gov While no tandem or cascade reactions have been specifically reported for the synthesis or elaboration of this compound, the established methodologies for oxazole synthesis could likely be adapted for this specific derivative. The development of such reactions would provide a more streamlined and atom-economical route to this valuable building block.

Mechanistic Investigations of Reactions Involving 5 Cyclobutyl 1,3 Oxazole

Kinetic Studies of Synthesis and Transformation Reactions

Kinetic studies are crucial for determining the rate of a reaction and its dependence on the concentration of reactants and catalysts. This information helps in formulating a rate law, which is a cornerstone for proposing a reaction mechanism. For the synthesis of 5-cyclobutyl-1,3-oxazole, a common route is the van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govsemanticscholar.org

A hypothetical kinetic study for the synthesis of this compound from cyclobutanecarboxaldehyde (B128957) and TosMIC could be designed to measure the initial rates of the reaction under varying concentrations of the reactants. The data could be summarized as follows:

Table 1: Hypothetical Kinetic Data for the Synthesis of this compound

Experiment [Cyclobutanecarboxaldehyde] (mol/L) [TosMIC] (mol/L) Initial Rate (mol/L·s)
1 0.10 0.10 1.5 x 10⁻⁵
2 0.20 0.10 3.0 x 10⁻⁵
3 0.10 0.20 1.5 x 10⁻⁵

From this hypothetical data, the rate of the reaction is observed to be directly proportional to the concentration of cyclobutanecarboxaldehyde but independent of the TosMIC concentration, suggesting a first-order reaction with respect to the aldehyde and zero-order with respect to TosMIC under these conditions. This would imply that the initial addition of the aldehyde is the rate-determining step.

Isotopic Labeling Experiments for Mechanistic Elucidation

Isotopic labeling is a powerful technique to trace the fate of atoms during a chemical reaction. By replacing an atom with its heavier isotope, one can follow its path and gain insights into bond-forming and bond-breaking steps.

For instance, to probe the mechanism of a hypothetical hydrolysis of this compound, a study could be conducted using ¹⁸O-labeled water. The position of the ¹⁸O atom in the products would reveal the site of nucleophilic attack. If the ¹⁸O is incorporated into the resulting cyclobutanecarboxamide (B75595), it would suggest that the water molecule attacks the C2 position of the oxazole (B20620) ring.

Table 2: Hypothetical Isotopic Labeling Results for the Hydrolysis of this compound

Reactant Labeled Atom Product Position of Label Mechanistic Implication
H₂¹⁸O ¹⁸O Cyclobutanecarboxamide Carbonyl oxygen Nucleophilic attack at C2
This compound-¹⁵N ¹⁵N Formamide (B127407) Nitrogen atom Ring opening and rearrangement

Spectroscopic Monitoring of Reaction Intermediates (e.g., in situ NMR, IR)

The direct observation of reaction intermediates provides compelling evidence for a proposed reaction mechanism. Techniques like in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for the real-time monitoring of a reaction mixture. nih.govscilit.com

In the synthesis of this compound, in situ NMR could be employed to detect the formation and consumption of intermediates. For example, the appearance and subsequent disappearance of signals corresponding to a dihydrooxazole intermediate would support a stepwise mechanism. nih.gov Similarly, in situ IR spectroscopy could monitor the disappearance of the isocyanide (-NC) stretching frequency of TosMIC and the appearance of the C=N stretching frequency of the oxazole ring.

Table 3: Hypothetical Spectroscopic Data for Monitoring the Synthesis of this compound

Spectroscopic Technique Intermediate/Product Key Spectroscopic Signal Observation
In situ ¹H NMR Dihydrooxazole intermediate Signal at ~5.5 ppm (methine proton) Appears and then disappears
In situ IR TosMIC Stretch at ~2150 cm⁻¹ (-NC) Decreases over time
In situ IR This compound Stretch at ~1620 cm⁻¹ (C=N) Increases over time

Computational Verification of Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for verifying proposed reaction mechanisms. irjweb.commdpi.comresearchgate.netnih.govpku.edu.cn DFT calculations can be used to determine the geometries and energies of reactants, transition states, and products.

For a proposed reaction involving this compound, computational studies could be used to:

Calculate the activation energies for different possible pathways, allowing for the identification of the most energetically favorable route.

Visualize the three-dimensional structures of transition states to understand the stereochemistry of the reaction.

Analyze the electronic properties of the molecule to rationalize its reactivity.

Table 4: Hypothetical DFT Calculation Results for a Reaction of this compound

Proposed Pathway Calculated Activation Energy (kcal/mol) Relative Energy of Intermediate (kcal/mol) Conclusion
Pathway A (Concerted) 25.3 N/A Less favorable
Pathway B (Stepwise) 18.7 -5.2 More favorable

These hypothetical calculations would suggest that a stepwise mechanism (Pathway B) is more likely than a concerted mechanism (Pathway A) due to its lower activation energy.

Future Directions in Research on 5 Cyclobutyl 1,3 Oxazole

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of oxazole (B20620) derivatives has traditionally relied on methods like the Robinson-Gabriel, Fischer, and van Leusen syntheses. ijpsonline.comresearchgate.net While effective, these conventional routes often require harsh conditions or produce significant waste. Future research on 5-Cyclobutyl-1,3-oxazole will prioritize the development of novel and sustainable synthetic strategies.

Green chemistry approaches are at the forefront of this exploration. ijpsonline.com These methods aim to increase reaction efficiency, enhance product purity, and reduce energy consumption and the use of toxic substances. ijpsonline.com Key areas of investigation will likely include:

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction between cyclobutanecarboxaldehyde (B128957) and tosylmethylisocyanide (TosMIC), potentially leading to higher yields in shorter reaction times. nih.gov

Sonochemistry: Employing ultrasonic waves to facilitate the synthesis, which can enhance reaction rates and yields through acoustic cavitation. researchgate.net

Catalytic Innovations: Developing reactions that use novel catalysts, such as gold-based heterogeneous catalysts or metal-free iodine(III) catalysts, to construct the oxazole ring from acetylene (B1199291) and nitrile precursors. scientificupdate.com Another promising avenue is the use of β-cyclodextrin as a catalyst in aqueous media, aligning with green chemistry principles. nih.govtandfonline.com

Table 1: Potential Sustainable Synthetic Approaches for this compound
Synthetic MethodKey Reagents/ConditionsPotential AdvantagesReference
Microwave-Assisted van Leusen SynthesisCyclobutanecarboxaldehyde, TosMIC, Microwave IrradiationRapid reaction times, high efficiency, and broad substrate scope. nih.gov
Green van Leusen Modificationβ-cyclodextrin catalyst, Triethylamine, Water as solventEnvironmentally friendly, excellent yields. nih.govtandfonline.com
Gold-Catalyzed SynthesisCyclobutyl-acetylene, Nitrile, Heterogeneous gold catalystHigh yields under potentially milder conditions. scientificupdate.com
Direct Synthesis from Carboxylic AcidCyclobutanecarboxylic acid, Triflylpyridinium reagent, IsocyanoacetatesHigh efficiency, broad substrate scope, and good functional group tolerance. acs.org

Discovery of Unprecedented Reactivity Patterns

The oxazole ring possesses a distinct reactivity profile, being susceptible to electrophilic substitution, primarily at the C5 position, and, more rarely, nucleophilic substitution at the C2 position. tandfonline.comsemanticscholar.org Future studies on this compound will aim to uncover new and unexpected reactivity patterns influenced by the cyclobutyl substituent.

Key research avenues include:

Enzymatic Oxidation: Investigating the biotransformation of this compound, particularly its potential for ring oxidation to the corresponding 2-oxazolone, a reaction known to be catalyzed by cytosolic aldehyde oxidase in some 5-substituted oxazoles. nih.gov This could reveal metabolic pathways and generate novel derivatives.

Cycloaddition Reactions: Exploring the dienophilic nature of the oxazole ring in Diels-Alder reactions to construct more complex polycyclic structures. tandfonline.comresearchgate.net

Advanced Cross-Coupling: Moving beyond standard methods to explore regioselective metal-catalyzed cross-coupling reactions at the C2 and C4 positions, which are typically less reactive than C5. researchgate.netnih.gov This would allow for the late-stage functionalization of the molecule.

Rearrangement Reactions: Investigating the potential for novel rearrangements, such as the "halogen dance" isomerization, to access different substitution patterns on the oxazole ring that are not achievable through direct synthesis. nih.gov

Table 2: Exploratory Reactions for this compound
Reaction TypeDescriptionPotential OutcomeReference
Enzymatic Ring OxidationIncubation with liver cytosols containing aldehyde oxidase.Formation of 5-Cyclobutyl-1,3-oxazol-2-one. nih.gov
Diels-Alder CycloadditionReaction with a suitable dienophile under thermal or catalytic conditions.Synthesis of novel bicyclic adducts. tandfonline.com
Regioselective C-H ArylationPalladium-catalyzed direct arylation at the C2 or C4 position.Access to 2,5- and 4,5-disubstituted cyclobutyl oxazoles. tandfonline.com
Halogen Dance IsomerizationTreatment of a bromo-substituted this compound with a strong base.Migration of the bromine atom to a different position on the ring. nih.gov

Advanced Applications in Chemical Biology and Medicinal Chemistry

Oxazole-containing compounds are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govresearchgate.netchemmethod.com The unique structural motif of this compound makes it a compelling candidate for screening and development in these areas.

Future research will focus on:

Bioactivity Screening: Systematically evaluating this compound and its derivatives against a wide range of biological targets. This includes screening for activity as tubulin polymerization inhibitors, a mechanism employed by some anticancer oxazoles, or as ferroptosis inhibitors for potential application in central nervous system diseases. nih.govacs.org

Molecular Probes: Developing fluorescently labeled or otherwise tagged versions of this compound to serve as molecular probes for studying biological systems.

DNA-Encoded Libraries: Incorporating this compound as a novel building block in the synthesis of DNA-encoded chemical libraries. beilstein-journals.org This would allow for the rapid screening of millions of related compounds to identify ligands for specific protein targets. beilstein-journals.org

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. researchgate.net The application of these technologies to the synthesis of this compound is a significant area for future development.

Key objectives in this area are:

Development of Continuous Flow Synthesis: Designing and optimizing a continuous flow reactor setup for the synthesis of this compound. durham.ac.uknih.gov This could involve using packed-bed reactors with immobilized reagents or catalysts to streamline the process. durham.ac.uknih.gov

Automated Library Synthesis: Creating a fully automated platform that integrates flow synthesis with robotic handling to rapidly produce a library of this compound derivatives for high-throughput screening. nih.govacs.org

Telescoped Reactions: Combining multiple synthetic steps into a single, continuous flow sequence without isolating intermediates. nih.gov This could involve coupling the oxazole formation with subsequent purification steps like in-line extraction and chromatography, significantly improving efficiency. nih.gov

Emerging Analytical and Spectroscopic Techniques for Characterization

While standard techniques like NMR, IR, and mass spectrometry are essential for routine characterization, advanced analytical methods can provide deeper insights into the structural and electronic properties of this compound. africanjournalofbiomedicalresearch.comcore.ac.uk

Future research will leverage these emerging techniques to:

Core Spectroscopy: Employing methods such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) to probe the core electronic structure of the molecule. dtu.dk This provides detailed information about orbital energies and chemical bonding that can be correlated with reactivity. dtu.dk

Rotational Spectroscopy: Using high-resolution rotational spectroscopy in the gas phase to determine the precise molecular geometry, including bond lengths and angles, and to study conformational preferences of the cyclobutyl ring relative to the oxazole. unibo.it

Advanced Mass Spectrometry: Utilizing techniques like tandem mass spectrometry to fully characterize metabolites and reaction byproducts, aiding in the elucidation of reactivity and metabolic pathways. nih.gov

Solvatochromism Studies: Investigating how the UV-Visible absorption and fluorescence spectra of this compound derivatives change in solvents of different polarities. globalresearchonline.netresearchgate.net This can provide information about the electronic properties of the molecule and its potential use as a sensor or dye. globalresearchonline.net

Q & A

Q. What are common synthetic routes for 5-cyclobutyl-1,3-oxazole derivatives, and how are they optimized?

  • Methodology : 1,3-Oxazole derivatives are typically synthesized via cyclization of N-acyl-α-amino acids or ketones. For example, cyclobutyl-substituted oxazoles can be prepared through Friedel-Crafts alkylation or Robinson-Gabriel synthesis. Key steps include:
  • N-Acylation : Reacting cyclobutane carboxylic acid derivatives with α-amino acids (e.g., phenylalanine) to form intermediates .
  • Cyclization : Using POCl₃ or H₂SO₄ as catalysts to promote ring closure, with reaction temperatures maintained at 80–100°C to minimize side reactions .
  • Purification : Recrystallization in ethanol or RP-HPLC for high-purity yields (>90%) .
    • Optimization : Adjusting solvent polarity (e.g., DMSO for polar intermediates) and catalyst loadings improves yields. For example, AlCl₃ enhances cyclobutyl group incorporation in Friedel-Crafts reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Key Techniques :
  • ¹H/¹³C-NMR : Assigns substituent positions. For example, cyclobutyl protons resonate at δ 2.99–3.20 ppm (doublets), while oxazole C-2 appears at ~158 ppm .
  • FT-IR : Confirms carbonyl (C=O, 1595–1767 cm⁻¹) and sulfonyl (S=O, 1155–1326 cm⁻¹) groups .
  • LC-ESI-MS/MS : Detects molecular ions (e.g., [M+H]⁺ at m/z 500.01 for 4-benzyl derivatives) and fragmentation patterns (e.g., loss of CO₂ at m/z 381) .
    • Data Interpretation : 2D HETCOR NMR resolves overlapping signals in complex mixtures, critical for verifying cyclobutyl stereochemistry .

Q. How is cytotoxicity evaluated for this compound derivatives?

  • Protocol :
  • Model Organism : Daphnia magna bioassays (72-hour exposure) .
  • Dose-Response : LC₅₀ values calculated via probit analysis. For example, 4-benzyl-1,3-oxazole derivatives show LC₅₀ = 100.1 µg/mL (95% CI: 7.24–1384 µg/mL) .
    • Table: Cytotoxicity Data for Selected Derivatives
CompoundLC₅₀ (72 h, µg/mL)Key Structural Feature
7a100.14-Benzyl, 5-p-tolyl
7b95.34-Benzyl, 5-(2,4-dimethyl)
4>2001,3-Oxazol-5(4H)-one core
Source: Adapted from

Advanced Research Questions

Q. How do substituents on the oxazole ring influence bioactivity?

  • Structure-Activity Relationship (SAR) :
  • Electron-Withdrawing Groups (EWGs) : Chlorine or sulfonyl groups at position 4 enhance cytotoxicity by increasing electrophilicity and membrane permeability .
  • Lipophilic Groups : Cyclobutyl and benzyl substituents improve logP values (e.g., 2.8–3.5), correlating with higher Daphnia magna toxicity .
    • Contradictions : Derivatives with bulky substituents (e.g., 2,4-dimethylphenyl) show reduced activity despite higher lipophilicity, likely due to steric hindrance .

Q. What strategies resolve discrepancies in cytotoxicity data across exposure times?

  • Case Study : Compound 7a exhibits LC₅₀ = 100.1 µg/mL at 72 h but no calculable LC₅₀ at 24 h due to poor dose-response correlation .
  • Resolution Methods :

Kinetic Studies : Monitor metabolite accumulation over time (e.g., oxidative byproducts detected via LC-MS).

Stability Testing : Assess compound degradation in aqueous media (e.g., pH-dependent hydrolysis of the oxazole ring) .

Mechanistic Probes : Use fluorescent tags (e.g., BODIPY) to track cellular uptake kinetics .

Q. How are reaction conditions optimized for cyclobutyl group incorporation?

  • Critical Parameters :
ParameterOptimal RangeImpact on Yield/Purity
Temperature80–90°CPrevents cyclobutane ring opening
SolventToluene/DCM (1:1)Balances polarity and solubility
CatalystAlCl₃ (10 mol%)Enhances electrophilic substitution
Source:
  • Troubleshooting : Side products (e.g., dimerized intermediates) are minimized by slow addition of cyclobutyl precursors .

Q. What advanced computational methods predict the reactivity of this compound derivatives?

  • Methods :
  • DFT Calculations : B3LYP/6-31G* models predict HOMO-LUMO gaps (e.g., 4.8 eV for 7b), correlating with electrophilic reactivity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., Daphnia magna acetylcholinesterase) to rationalize toxicity .
    • Validation : Experimental IC₅₀ values align with docking scores (R² = 0.89) for sulfonamide-containing derivatives .

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